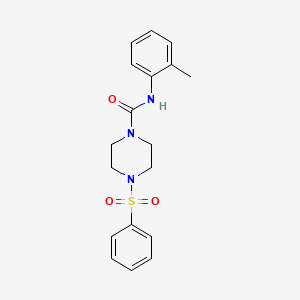

![molecular formula C16H19N5S B5501830 3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves high-yielding routes, starting from 4-amino-5-substituted [1,2,4]triazole-3-thiol and proceeding through reactions with carbon disulfide and various acids or nitriles. These procedures have been developed to produce a wide array of derivatives, demonstrating the versatility of the core structure for modifications and potential applications in anti-tumor activity (Ibrahim, 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography and spectroscopic techniques, providing insights into their three-dimensional configurations and potential interaction mechanisms. For instance, the crystal structure of related triazolo thiadiazoles has been analyzed to understand the geometrical arrangement and its influence on biological activity (Dong et al., 2002).

Aplicaciones Científicas De Investigación

Anticancer Applications

Fluorinated derivatives of 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown moderate to good antiproliferative potency against several cancer cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) (Chowrasia et al., 2017). Another study reported the synthesis of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives as potential anti-tumor agents, evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), showing inhibitory effects on the growth of a wide range of cancer cell lines (Ibrahim, 2009).

Antimicrobial Applications

The antimicrobial properties of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives against both bacterial and fungal strains have been investigated, with compounds showing moderate to good inhibition (Gilani et al., 2011). Another study synthesized derivatives with potent antibacterial activity against B. subtilis, S. aureus, and E. coli (Zhang et al., 2010).

Anti-inflammatory and Analgesic Applications

Some 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives have been synthesized and investigated for their anti-inflammatory, analgesic, and minimal ulcerogenic effects, showing potent anti-inflammatory activity compared to ibuprofen and flurbiprofen, along with moderate antimicrobial activity (Amir et al., 2008).

Antioxidant Applications

The antioxidant property of triazolo-thiadiazoles was investigated, revealing potent antioxidant activity in DPPH, ABTS radical scavenging assays, and lipid peroxidation studies, suggesting their potential in treating oxidative stress-related diseases (Sunil et al., 2010).

Direcciones Futuras

The future directions for “3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” could involve further exploration of its synthesis, properties, and potential applications. Given its versatile structure and biological activity, it could be a promising candidate for drug design, discovery, and development .

Propiedades

IUPAC Name |

3-benzyl-6-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-20-9-5-8-13(11-20)15-19-21-14(17-18-16(21)22-15)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXYJZIIRALDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

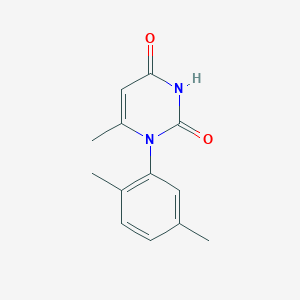

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

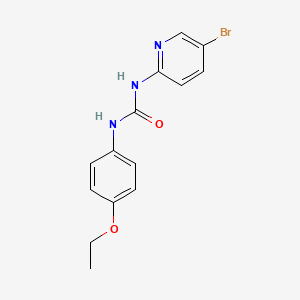

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

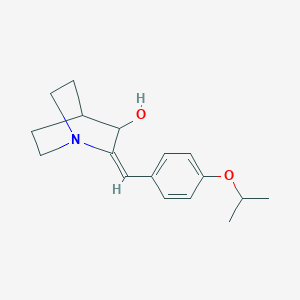

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)